5-fluoro-2-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]benzonitrile
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Overview
Description
5-fluoro-2-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]benzonitrile is a complex organic compound featuring a fluorinated benzene ring and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]benzonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a fluorinated benzene derivative reacts with a pyrrolidine derivative under controlled conditions. The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts, such as palladium on carbon (Pd/C), can also enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of 5-fluoro-2-[(3R,4R)-3-oxo-4-methoxypyrrolidin-1-yl]benzonitrile.
Reduction: Formation of 5-fluoro-2-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-fluoro-2-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-fluoro-2-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The fluorine atom enhances the compound’s ability to form strong interactions with its targets, contributing to its potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-2-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]benzamide
- 5-fluoro-2-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]benzylamine
- 5-fluoro-2-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]benzoic acid
Uniqueness
Compared to similar compounds, 5-fluoro-2-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]benzonitrile exhibits unique properties due to the presence of the nitrile group, which can participate in various chemical reactions, enhancing its versatility in synthetic applications .
Properties
IUPAC Name |
5-fluoro-2-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-17-12-7-15(6-11(12)16)10-3-2-9(13)4-8(10)5-14/h2-4,11-12,16H,6-7H2,1H3/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLOYBSQINVWAR-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1O)C2=C(C=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CN(C[C@H]1O)C2=C(C=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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